molecular formula C11H8ClNO B1371437 4-Acetyl-7-chloroquinoline CAS No. 89770-25-2

4-Acetyl-7-chloroquinoline

Cat. No. B1371437
CAS RN: 89770-25-2
M. Wt: 205.64 g/mol
InChI Key: JRWGPSKTHAATJX-UHFFFAOYSA-N
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Description

“4-Acetyl-7-chloroquinoline” is a derivative of quinoline, which is a heterocyclic compound with a double-ring structure, consisting of a benzene ring fused to a pyridine ring . Quinoline and its derivatives are present in numerous natural products and have a broad spectrum of bioactivity .


Synthesis Analysis

The synthesis of quinoline derivatives such as “4-Acetyl-7-chloroquinoline” has been reported in several studies . One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .


Chemical Reactions Analysis

Quinoline derivatives, including “4-Acetyl-7-chloroquinoline”, can undergo various chemical reactions . For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, can undergo protodeboronation . This reaction is catalyzed by a radical approach .

Scientific Research Applications

Medicinal Chemistry

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This includes the 7-chloro-4-phenylsulfonyl quinoline, which was screened against inflammation in mice and found to exhibit good anti-inflammatory potential .

Antimalarial Activity

A study describes the synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation and evaluation of their activity as antimicrobial, antimalarial, and anticancer . All the compounds show moderate antimalarial activity with IC50 < 100 μM, six of them showed high antimalarial activity .

Synthetic Organic Chemistry

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .

Antimicrobial Activity

A study describes the synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation and evaluation of their activity as antimicrobial . The antibacterial screening data showed moderate to good inhibition zone (12.5 ± 0.63–23.8 ± 1.5) towards all the tested compounds .

Anticancer Activity

The newly synthesized compounds were screened for their antitumor activity towards three lines of cancer cells, MCF-7 (human breast cancer), HCT-116 (colon carcinoma) and Hela (Cervical carcinoma) cell lines . Compounds (3) and (9) exerted the highest activity on all cell lines and showed special selectivity toward MCF-7 cells .

Insecticidal Effects

A new quinoline derivative, 4,7-dichloroquinoline, has been synthesized and shown to have significant larvicidal and pupicidal properties against malarial and dengue vectors . The lethal toxicity ranged from 4.408 μM/mL (first instar larvae) to 7.958 μM/mL (pupal populations) for Anopheles stephensi and 5.016 μM/mL (larva 1) to 10.669 μM/mL (pupae) for Aedes aegypti .

Safety And Hazards

The safety data sheet for 7-Chloroquinoline indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Similar precautions would likely apply to “4-Acetyl-7-chloroquinoline”.

Future Directions

Quinoline derivatives, including “4-Acetyl-7-chloroquinoline”, continue to be of interest in the development of new drugs due to their broad spectrum of bioactivity . Recent advances in chemistry and pharmacological applications of quinoline motifs have shown substantial efficacies for future drug development .

properties

IUPAC Name

1-(7-chloroquinolin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c1-7(14)9-4-5-13-11-6-8(12)2-3-10(9)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWGPSKTHAATJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632239
Record name 1-(7-Chloroquinolin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-7-chloroquinoline

CAS RN

89770-25-2
Record name 1-(7-Chloroquinolin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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